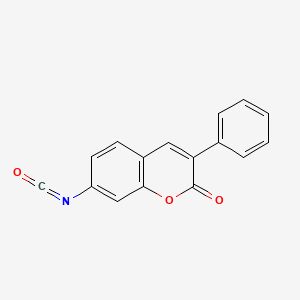
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl is a chemical compound with the molecular formula C16H9NO3 and a molecular weight of 263.25 g/mol . It is also known by other names such as 7-isocyanato-3-phenylchromen-2-one and 3-phenyl-7-isocyanatocoumarin . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl typically involves the reaction of 7-amino-3-phenylcoumarin with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities and potential therapeutic effects .
Comparación Con Compuestos Similares
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl can be compared with other benzopyran derivatives, such as:
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Known for its natural occurrence and use in traditional medicine.
3-Phenyl-7-coumarinyl isocyanate: Similar in structure but with different reactivity and applications.
Propiedades
Número CAS |
55936-32-8 |
|---|---|
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
7-isocyanato-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H9NO3/c18-10-17-13-7-6-12-8-14(11-4-2-1-3-5-11)16(19)20-15(12)9-13/h1-9H |
Clave InChI |
UKLNSYRWDXRTER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N=C=O)OC2=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N=C=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















